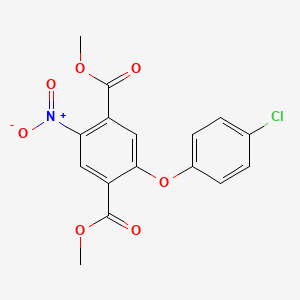
Dimethyl 2-(4-chlorophenoxy)-5-nitrobenzene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-DIMETHYL 2-(4-CHLOROPHENOXY)-5-NITROBENZENE-1,4-DICARBOXYLATE is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a benzene ring substituted with methyl, chlorophenoxy, and nitro groups, along with ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIMETHYL 2-(4-CHLOROPHENOXY)-5-NITROBENZENE-1,4-DICARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of 1,4-dimethylbenzene (p-xylene) to introduce a nitro group at the desired position.
Chlorophenoxy Substitution:
Esterification: The final step involves the esterification of the carboxylic acid groups to form the desired ester compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1,4-DIMETHYL 2-(4-CHLOROPHENOXY)-5-NITROBENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The chlorophenoxy group can participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Reduction: Reduction of the nitro group yields the corresponding amine derivative.
Hydrolysis: Hydrolysis of the ester groups results in the formation of carboxylic acids.
Scientific Research Applications
1,4-DIMETHYL 2-(4-CHLOROPHENOXY)-5-NITROBENZENE-1,4-DICARBOXYLATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-DIMETHYL 2-(4-CHLOROPHENOXY)-5-NITROBENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorophenoxy group may also play a role in binding to specific receptors or enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylbenzene: A simpler aromatic compound with only methyl substituents.
4-Chlorophenol: Contains the chlorophenoxy group but lacks the ester and nitro functionalities.
Nitrobenzene: Contains the nitro group but lacks the ester and chlorophenoxy groups.
Uniqueness
1,4-DIMETHYL 2-(4-CHLOROPHENOXY)-5-NITROBENZENE-1,4-DICARBOXYLATE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both ester and nitro groups, along with the chlorophenoxy substituent, makes it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C16H12ClNO7 |
|---|---|
Molecular Weight |
365.72 g/mol |
IUPAC Name |
dimethyl 2-(4-chlorophenoxy)-5-nitrobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C16H12ClNO7/c1-23-15(19)11-8-14(25-10-5-3-9(17)4-6-10)12(16(20)24-2)7-13(11)18(21)22/h3-8H,1-2H3 |
InChI Key |
PNMVBKCGVMYRQM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1OC2=CC=C(C=C2)Cl)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


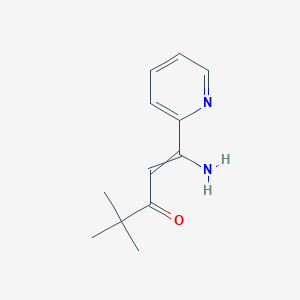

![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-fluorophenyl)acetamide](/img/structure/B15045597.png)
![(2E)-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-5-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B15045600.png)
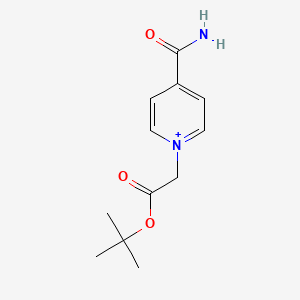
![N1,N2-Bis[(propan-2-ylidene)amino]ethanebis(imidamide)](/img/structure/B15045617.png)

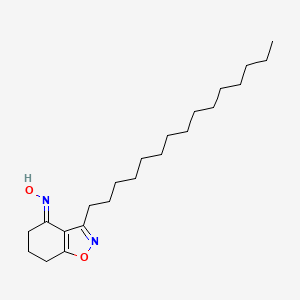
![1-Chloro-4-[2,2-dichloro-1-(4-chloro-3-nitrophenyl)ethenyl]-2-nitrobenzene](/img/structure/B15045641.png)
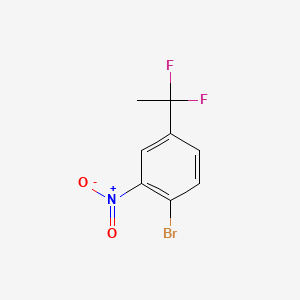
![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B15045656.png)
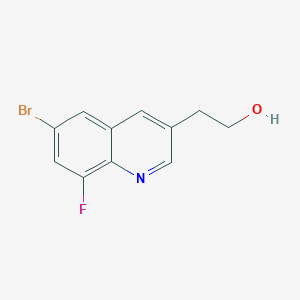

![3-Benzyl-1-[(Z)-(1-phenylethylidene)amino]thiourea](/img/structure/B15045686.png)
